
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. DMPT is a thiazole derivative that is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide.
作用机制
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed that 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one exerts its effects through the modulation of various signaling pathways, including the mTOR, AMPK, and MAPK pathways. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects. In animals, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency by increasing the expression of various genes involved in metabolism and growth. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the emission of harmful gases such as ammonia and hydrogen sulfide by modulating the gut microbiota.
In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis by activating various caspases and downregulating various anti-apoptotic proteins. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in cell proliferation and migration.
实验室实验的优点和局限性
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one also has a low toxicity profile, making it safe to handle in the laboratory.
However, there are also some limitations associated with the use of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is also relatively expensive compared to other compounds commonly used in lab experiments.
未来方向
There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one. In agriculture, further research is needed to determine the optimal dosage and administration of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one for various animal species. In medicine, further research is needed to determine the efficacy and safety of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as an anti-cancer agent in human clinical trials. In biochemistry, further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one-metal ion complexes in catalysis, sensing, and imaging.
Conclusion:
In conclusion, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, reduce the emission of harmful gases such as ammonia and hydrogen sulfide, induce apoptosis in cancer cells, and form stable complexes with various metal ions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments, but there are also some limitations associated with its use. Further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various fields.
合成方法
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of ethanol to form the corresponding Schiff base. The Schiff base is then cyclized with acetic acid to form the thiazole ring. The final product is obtained after purification through recrystallization.
科学研究应用
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, including fish, shrimp, and pigs. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the environmental impact of animal waste by reducing the emission of harmful gases such as ammonia and hydrogen sulfide.
In medicine, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as an anti-cancer agent. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In biochemistry, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as a ligand in metal ion coordination chemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
属性
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-14-8-9-15(22-2)13(10-14)11-16-17(20)19-18(23-16)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRJWJOFZEMEV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

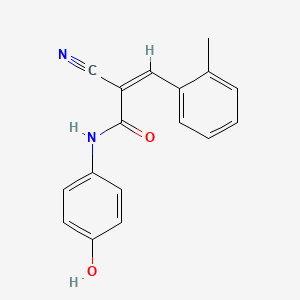
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

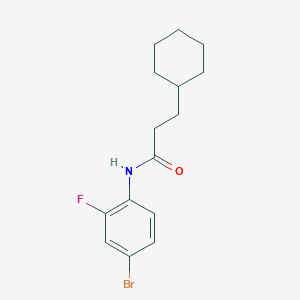

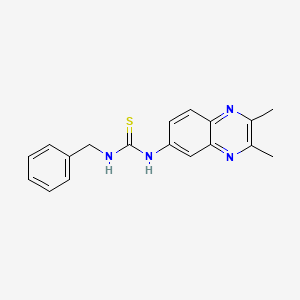
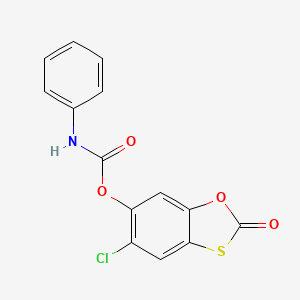
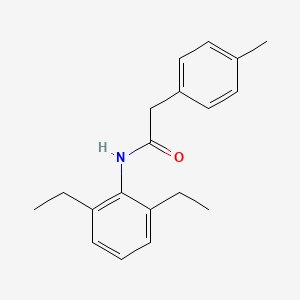
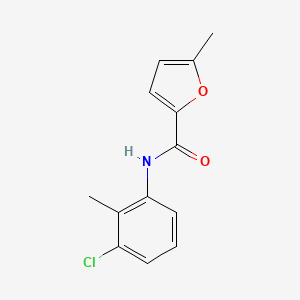
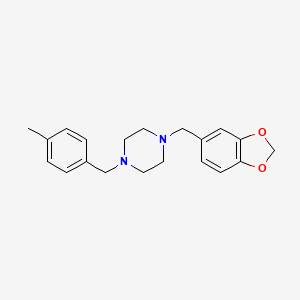
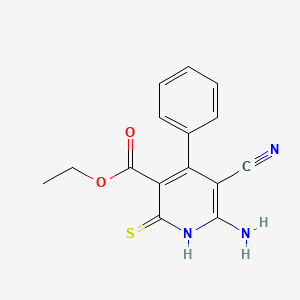
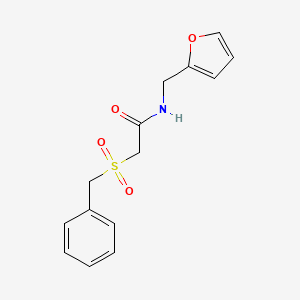
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)